molecular formula C22H26BrN3O3 B251053 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

货号: B251053
分子量: 460.4 g/mol
InChI 键: AHKXNOQZFZCATJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a chemical compound that belongs to the category of benzamide derivatives. It is a potent and selective inhibitor of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The compound has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.

作用机制

The compound acts as a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. The compound binds to the dopamine D3 receptor and inhibits its activity, leading to a decrease in dopamine neurotransmission.
Biochemical and Physiological Effects:
The compound has been shown to modulate dopamine neurotransmission and improve cognitive function in preclinical studies. The compound also has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, the compound has been shown to decrease drug-seeking behavior in animal models of addiction.

实验室实验的优点和局限性

The compound has several advantages for lab experiments, including its potent and selective activity towards the dopamine D3 receptor, which allows for the specific modulation of dopamine neurotransmission. However, the compound also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the compound's mechanism of action and its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, could be further explored.

合成方法

The synthesis of 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves several steps. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-butanoylpiperazin-1-yl)aniline to form the intermediate product, which is then treated with N,N-dimethylformamide dimethyl acetal to give the final product.

科学研究应用

The compound has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Several preclinical studies have demonstrated the potential of the compound to modulate dopamine neurotransmission and improve cognitive function.

属性

分子式

C22H26BrN3O3

分子量

460.4 g/mol

IUPAC 名称

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H26BrN3O3/c1-3-4-21(27)26-13-11-25(12-14-26)18-8-6-17(7-9-18)24-22(28)19-15-16(23)5-10-20(19)29-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI 键

AHKXNOQZFZCATJ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC

规范 SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。